molecular formula C9H17NO3 B3245274 Ethyl 2-(4-hydroxypiperidin-4-yl)acetate CAS No. 167364-28-5

Ethyl 2-(4-hydroxypiperidin-4-yl)acetate

Cat. No. B3245274
CAS RN: 167364-28-5
M. Wt: 187.24 g/mol
InChI Key: UJFVBUOKRXMEOV-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxypiperidin-4-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly known as EHPA and is a derivative of piperidine.

Mechanism of Action

The mechanism of action of EHPA is not fully understood. However, it has been proposed that EHPA acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme. This leads to the accumulation of acetylcholine in the synaptic cleft, which results in increased neurotransmission.
Biochemical and Physiological Effects:
EHPA has been found to exhibit various biochemical and physiological effects. In animal studies, EHPA has been shown to possess anticonvulsant and analgesic properties. It has also been found to improve memory and cognitive function in mice. EHPA has been shown to be well-tolerated in animals, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One of the main advantages of EHPA is its versatility. It can be easily synthesized using simple chemical reactions and has a wide range of potential applications in various fields. EHPA is also relatively stable and can be stored for extended periods without significant degradation.
One of the limitations of EHPA is its low solubility in water. This can make it challenging to use in aqueous environments. EHPA is also relatively expensive compared to other chemical compounds, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for EHPA research. One area of interest is the development of EHPA-based drugs for the treatment of Alzheimer's disease. EHPA has been shown to be a potent acetylcholinesterase inhibitor, and further studies are needed to determine its efficacy in animal models and human clinical trials.
Another area of interest is the use of EHPA as a chiral auxiliary in asymmetric synthesis. EHPA has been found to be a highly effective catalyst for the enantioselective aldol reaction, and further studies are needed to explore its potential applications in other asymmetric reactions.
Finally, EHPA-based MOFs have shown promise for the adsorption of carbon dioxide. Further studies are needed to optimize the synthesis of EHPA-based MOFs and to explore their potential applications in carbon capture and storage.
Conclusion:
In conclusion, EHPA is a versatile chemical compound with a wide range of potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its potential use in medicinal chemistry, organic synthesis, and material science. Further studies are needed to explore its potential applications in these fields and to determine its efficacy in animal models and human clinical trials.

Scientific Research Applications

EHPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, EHPA has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a significant role in the pathogenesis of Alzheimer's disease. EHPA has also been shown to possess anticonvulsant and analgesic properties.
In organic synthesis, EHPA has been used as a chiral auxiliary in asymmetric synthesis. It has been found to be a highly effective catalyst for the enantioselective aldol reaction. EHPA has also been used in the synthesis of various natural products, including the alkaloid (-)-galanthamine.
In material science, EHPA has been used as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis. EHPA-based MOFs have been found to exhibit high selectivity for the adsorption of carbon dioxide.

properties

IUPAC Name

ethyl 2-(4-hydroxypiperidin-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-13-8(11)7-9(12)3-5-10-6-4-9/h10,12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFVBUOKRXMEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCNCC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501292374
Record name Ethyl 4-hydroxy-4-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-hydroxypiperidin-4-yl)acetate

CAS RN

167364-28-5
Record name Ethyl 4-hydroxy-4-piperidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167364-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-hydroxy-4-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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